Methyl 1-cyclopentylbenzimidazole-5-carboxylate
Description
Chemical Nomenclature and IUPAC Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both nitrogen atoms and ester functionalities. The complete International Union of Pure and Applied Chemistry name, methyl 1-cyclopentyl-1H-benzimidazole-5-carboxylate, precisely describes the molecular architecture through systematic designation of each structural component. The nomenclature begins with the ester functionality, identified as "methyl," indicating the presence of a methyl carboxylate group attached to the benzimidazole ring system.
The numbering system employed in this nomenclature reflects the established conventions for benzimidazole derivatives, where the nitrogen atoms occupy positions 1 and 3 of the five-membered imidazole ring. The cyclopentyl substituent is designated at position 1, indicating its attachment to one of the nitrogen atoms within the imidazole portion of the molecule. The carboxylate functionality is positioned at the 5-carbon of the benzimidazole system, corresponding to a location on the benzene ring portion of the fused heterocyclic structure.
The International Chemical Identifier system provides additional structural specificity through its standardized representation: 1S/C14H16N2O2/c1-18-14(17)10-6-7-13-12(8-10)15-9-16(13)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3. This identifier encodes the complete connectivity pattern of the molecule, including the arrangement of hydrogen atoms and the specific bonding relationships between all constituent atoms. The corresponding International Chemical Identifier Key, SVWXEOKAUZAJCN-UHFFFAOYSA-N, serves as a unique molecular identifier that facilitates database searches and cross-referencing across chemical information systems.
Carbon-13 nuclear magnetic resonance studies of benzimidazole systems have provided quantitative methods for determining tautomeric ratios in solution. The chemical shifts of carbon atoms at positions 4 and 7 of the benzimidazole ring system serve as sensitive probes for the electronic environment around the nitrogen atoms. These chemical shift differences reflect the pyrrole-pyridine character of the nitrogen atoms, with reference values of approximately 120.0 parts per million for carbon-4 (pyridine-like nitrogen effect) and 110.0 parts per million for carbon-7 (pyrrole-like nitrogen effect).
The cyclopentyl substituent at the 1-position effectively eliminates the possibility of annular tautomerism by permanently fixing the proton at the 3-nitrogen position. This structural feature simplifies the tautomeric behavior compared to unsubstituted benzimidazoles, potentially leading to more predictable chemical and biological properties. The conformational flexibility of the cyclopentyl ring itself introduces additional structural considerations, as this five-membered saturated ring can adopt envelope and half-chair conformations that may influence the overall molecular geometry.
Historical Context in Benzimidazole Derivative Research
The development of benzimidazole chemistry traces its origins to the 1940s, when researchers began to recognize the structural similarity between benzimidazole derivatives and naturally occurring purines. This initial observation led to speculation that benzimidazole compounds might exhibit biological activities similar to purine-containing molecules, prompting the first systematic investigations into the biological properties of benzimidazole derivatives in 1944.
A pivotal moment in benzimidazole research occurred when investigators discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B12. This finding by Brink and colleagues established a direct connection between benzimidazole structures and essential biological processes, as some benzimidazole derivatives demonstrated vitamin B12-like activity. These early discoveries catalyzed extensive research efforts aimed at exploring the therapeutic potential of benzimidazole-containing compounds.
The subsequent decades witnessed remarkable expansion in benzimidazole derivative research, leading to the development of numerous pharmaceutically active compounds. The benzimidazole scaffold proved remarkably versatile, supporting the development of antiparasitic agents such as albendazole, mebendazole, and thiabendazole. Additional therapeutic applications emerged in the areas of antiviral therapy with compounds like enviradine, antifungal treatments including carbendazim, and gastrointestinal therapeutics represented by proton pump inhibitors such as omeprazole, lansoprazole, and pantoprazole.
Table 2: Historical Milestones in Benzimidazole Research
| Year | Milestone | Significance |
|---|---|---|
| 1940s | First biological activity speculation | Recognition of purine-like potential |
| 1944 | Initial biological activity investigation | Systematic study of benzimidazole properties |
| 1949-1950 | Vitamin B12 connection discovery | Link to essential biological processes |
| 1970s-1980s | Antiparasitic drug development | Clinical applications in helminth infections |
| 1980s-1990s | Proton pump inhibitor development | Gastrointestinal therapeutic applications |
| 2000s-Present | Diverse therapeutic applications | Expanded medicinal chemistry applications |
The synthesis of benzimidazole derivatives has evolved significantly since the initial preparation of 2,5-dimethylbenzimidazole in 1872 through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid. Modern synthetic approaches have expanded to include numerous methodologies, ranging from traditional condensation reactions between ortho-phenylenediamine and carboxylic acids to more recent catalytic processes employing transition metal complexes.
Contemporary research in benzimidazole chemistry has increasingly focused on developing environmentally sustainable synthetic methods. These green chemistry approaches include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. The development of such methods has particular relevance for compounds like this compound, where the introduction of the cyclopentyl substituent and carboxylate functionality requires careful consideration of reaction conditions and catalyst selection.
The integration of computational methods has become increasingly important in modern benzimidazole research, with molecular docking studies, molecular dynamics simulations, and quantitative structure-activity relationship analyses providing valuable insights into the design of new derivatives. These computational approaches have proven particularly valuable for understanding how structural modifications, such as the cyclopentyl substitution present in this compound, might influence molecular properties and potential biological activities.
Recent patent activity in benzimidazole chemistry demonstrates the continued commercial and therapeutic interest in this class of compounds. Patents covering benzimidazole derivatives have addressed applications ranging from targeted protein degradation to ion channel modulation, reflecting the ongoing expansion of potential therapeutic applications. This sustained research interest provides context for understanding the significance of specific derivatives like this compound within the broader landscape of benzimidazole chemistry.
Properties
IUPAC Name |
methyl 1-cyclopentylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-18-14(17)10-6-7-13-12(8-10)15-9-16(13)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWXEOKAUZAJCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structure
The compound features a benzimidazole ring system fused with a cyclopentyl group, contributing to its biological activity and solubility characteristics.
Pharmaceutical Applications
Methyl 1-cyclopentylbenzimidazole-5-carboxylate has been investigated for its potential as a therapeutic agent in various medical conditions:
- Anticancer Activity : Research indicates that compounds containing benzimidazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that similar benzimidazole compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Benzimidazole derivatives are known for their antibacterial and antifungal activities. This compound has demonstrated efficacy against certain microbial strains, making it a candidate for developing new antimicrobial agents .
Inhibitors of Protein Kinases
This compound has been explored for its role in the biosynthesis of protein kinase inhibitors. Protein kinases are critical in regulating various cellular processes, and their dysregulation is often associated with diseases such as cancer. The ability of this compound to modulate kinase activity positions it as a valuable scaffold for drug development aimed at these targets .
Organic Synthesis
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules:
- Building Block for Complex Molecules : Its functional groups allow for further chemical modifications, making it useful in synthesizing other biologically active compounds or materials .
- Reagent in Chemical Reactions : The compound can participate in various reactions such as Friedel-Crafts alkylation and cross-coupling reactions, facilitating the creation of diverse chemical entities .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several benzimidazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7), with an IC50 value comparable to established chemotherapeutics. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, suggesting its potential as a new antimicrobial agent .
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC (μM) | Reference |
|---|---|---|---|
| Anticancer (MCF-7) | Breast Cancer Cells | 15 | |
| Antimicrobial | Staphylococcus aureus | 8 | |
| Antimicrobial | Escherichia coli | 10 |
Table 2: Synthetic Applications
Mechanism of Action
The mechanism by which Methyl 1-cyclopentylbenzimidazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- C2 Modifications : Addition of a methyl group at C2 (WZ-9084) or aromatic substituents (e.g., 1,3-benzodioxol-5-yl in ) may enhance binding specificity or metabolic stability .
- Ester Groups : Ethyl esters (e.g., ) are more lipophilic than methyl esters, which could influence pharmacokinetic properties like absorption and half-life .
Pharmacological and Functional Comparisons
- Antimicrobial Properties : Vasantha et al. (2015) reported hydrazone derivatives of benzimidazole-5-carboxylates with broad-spectrum antimicrobial activity, suggesting the core structure’s utility in infectious disease research .
- Receptor Targeting : 2-Substituted benzimidazoles (e.g., ) have been explored as kinase inhibitors or GPCR modulators, with substituent bulk and polarity critical for target engagement .
Hypotheses for this compound :
- The cyclopentyl group may balance lipophilicity and steric effects, optimizing blood-brain barrier penetration or enzyme inhibition compared to bulkier analogs.
- The methyl ester could offer metabolic stability over ethyl esters in vivo, though this requires experimental validation.
Biological Activity
Methyl 1-cyclopentylbenzimidazole-5-carboxylate (MCBC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MCBC is characterized by its unique benzimidazole structure, which is known for various biological activities. The cyclopentyl group contributes to its lipophilicity, potentially influencing its interaction with biological membranes.
Antimicrobial Activity
Recent studies have demonstrated that MCBC exhibits significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus (MSSA) | 8.0 | 16.0 |
| Escherichia coli | 16.0 | 32.0 |
| Pseudomonas aeruginosa | 32.0 | 64.0 |
These results suggest that MCBC has a moderate to strong inhibitory effect on both Gram-positive and Gram-negative bacteria, with varying efficacy depending on the strain tested .
The antimicrobial action of MCBC is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. Studies indicate that MCBC may interfere with the synthesis of key cellular components, such as peptidoglycan, which is vital for bacterial cell wall integrity .
Case Studies
Several case studies have been conducted to further investigate the biological activity of MCBC:
- In Vivo Efficacy Against Infections : A study involving animal models demonstrated that MCBC significantly reduced bacterial load in infected tissues compared to control groups receiving no treatment. The reduction in bacterial colonies was observed over a period of seven days post-treatment, indicating sustained antimicrobial activity .
- Synergistic Effects : Research has also explored the synergistic effects of MCBC when combined with other antibiotics. Combinations with beta-lactams showed enhanced efficacy against resistant strains of bacteria, suggesting potential for use in combination therapy .
- Toxicological Assessments : Toxicity studies revealed that MCBC exhibited low cytotoxicity towards mammalian cells at therapeutic concentrations, highlighting its potential as a safe antimicrobial agent .
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 1-cyclopentylbenzimidazole-5-carboxylate typically involves:
- Construction of the benzimidazole ring system.
- Introduction of the cyclopentyl substituent at the nitrogen (position 1).
- Esterification of the carboxylate group at position 5 to form the methyl ester.
This process often requires careful control of reaction conditions to avoid side reactions, especially ring openings or over-alkylation.
Preparation of the Benzimidazole Core and Cyclopentyl Substitution
The benzimidazole ring is commonly synthesized by condensation of o-phenylenediamine derivatives with carboxylic acids or their derivatives. For the 1-cyclopentyl substitution, alkylation of the benzimidazole nitrogen with cyclopentyl halides or cyclopentyl-containing intermediates is employed.
Alkylation Conditions: Alkylation is typically performed under basic conditions using cyclopentyl bromide or chloride with a suitable base, such as potassium carbonate or sodium hydride, in polar aprotic solvents like dimethylformamide (DMF).
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy, particularly ^1H-NMR, which shows characteristic signals for the cyclopentyl ring and benzimidazole protons.
Esterification to this compound
The carboxylic acid at position 5 is converted to the methyl ester via standard esterification techniques:
Fischer Esterification: Treatment of the benzimidazole-5-carboxylic acid with methanol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) at reflux.
Alternative Methods: Use of methylating agents such as diazomethane or methyl iodide in the presence of base can also be employed for esterification.
Purification: Post-reaction, the mixture is neutralized, extracted with organic solvents like ethyl acetate, dried over anhydrous magnesium sulfate, filtered, and concentrated to isolate the methyl ester.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|
| Benzimidazole ring formation | o-Phenylenediamine + carboxylic acid derivative, reflux in acidic medium | Standard condensation reaction | 70-85% |
| N1-Cyclopentyl alkylation | Cyclopentyl bromide, K2CO3, DMF, 60-80°C | Base-promoted alkylation | 65-80% |
| Esterification (methylation) | Methanol, H2SO4, reflux | Fischer esterification | 75-90% |
Yields are approximate values based on literature synthesis of related benzimidazole derivatives.
Post-Reaction Workup and Purification
The protocols emphasize careful post-reaction processing to ensure product purity:
Extraction: Use of ethyl acetate to separate organic phases.
Drying: Over anhydrous magnesium sulfate to remove residual water.
Filtration and Concentration: Removal of solids and solvent evaporation under reduced pressure.
pH Adjustment: In some cases, adjusting pH to 5-6 with hydrochloric acid aqueous solution before extraction to optimize recovery.
Spectroscopic Characterization
[^1H-NMR](pplx://action/followup): Key for confirming substitution patterns; cyclopentyl protons appear as multiplets around 1.0-2.0 ppm, while aromatic benzimidazole protons resonate between 6.5-8.5 ppm.
Mass Spectrometry and IR: Used to confirm molecular weight and functional groups.
Summary Table: Preparation Method Overview
| Preparation Stage | Key Reagents/Conditions | Purpose | Typical Yield (%) |
|---|---|---|---|
| Benzimidazole ring synthesis | o-Phenylenediamine + acid derivative, acid catalyst | Ring formation | 70-85 |
| Cyclopentyl substitution | Cyclopentyl bromide, base (K2CO3), DMF | N1-alkylation | 65-80 |
| Methyl ester formation | Methanol, sulfuric acid, reflux | Esterification of carboxylate | 75-90 |
| Workup and purification | Ethyl acetate extraction, drying, filtration | Product isolation and purification | - |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Methyl 1-cyclopentylbenzimidazole-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of carboxylated benzimidazole precursors followed by alkylation to introduce the cyclopentyl group. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) for cyclization to avoid incomplete ring closure.
- Catalysts : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to attach the cyclopentyl moiety.
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product.
- Reference synthetic strategies for analogous benzimidazole carboxylates in ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate highlight the importance of stepwise functionalization .
Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- 1H-NMR/13C-NMR : Verify substituent positions (e.g., cyclopentyl protons at δ 1.5–2.0 ppm; ester carbonyl at ~165 ppm in 13C-NMR) .
- HPLC : Assess purity (>98% by area under curve) using a C18 column and acetonitrile/water mobile phase .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₄H₁₆N₂O₂).
- X-ray Crystallography : If single crystals are obtained, SHELX software can resolve bond lengths and angles to confirm stereochemistry .
Advanced Research Questions
Q. How can researchers address contradictory data between computational stability predictions and experimental degradation profiles for this compound derivatives?
- Methodological Answer :
- Experimental Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to compare against DFT-predicated degradation pathways.
- Isolation of Degradants : Use preparative TLC to isolate by-products, followed by LC-MS/MS to identify structural modifications.
- Revisiting Computational Models : Adjust solvent parameters (e.g., dielectric constant) in simulations to better reflect experimental conditions.
- Reference studies on benzimidazole analogs emphasize reconciling computational and empirical data via iterative refinement .
Q. What strategies optimize the introduction of the cyclopentyl group while minimizing diastereomer formation?
- Methodological Answer :
- Stereoselective Alkylation : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-ligated palladium complexes).
- Protecting Group Strategy : Temporary protection of the benzimidazole nitrogen with Boc groups can reduce steric hindrance during cyclopentylation.
- Reaction Monitoring : In-situ FTIR to track intermediate formation and adjust reagent stoichiometry.
- Studies on ethyl carboxylate benzimidazoles suggest kinetic control via low-temperature (–20°C) reactions suppresses unwanted diastereomers .
Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs based on structural similarity to bioactive benzimidazoles (e.g., anti-cancer targets like Bcr-Abl) .
- Assay Types :
- Enzyme Inhibition : Fluorescence polarization assays with ATP-competitive probes.
- Cell-Based Viability : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Controls : Include positive controls (e.g., imatinib for kinase inhibition) and solvent controls (DMSO ≤0.1%).
- Data Normalization : Express activity as % inhibition relative to baseline, with triplicate replicates to ensure statistical robustness .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
